molecular formula C6H3BrFN3 B2527473 1-Azido-2-bromo-4-fluorobenzene CAS No. 85862-81-3

1-Azido-2-bromo-4-fluorobenzene

Cat. No. B2527473
CAS RN: 85862-81-3
M. Wt: 216.013
InChI Key: MZJSXPJOTBZLEC-UHFFFAOYSA-N
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Description

1-Azido-2-bromo-4-fluorobenzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is an aromatic azide generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .


Synthesis Analysis

The synthesis of 4-Fluorobromobenzene, a similar compound, is achieved via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .


Molecular Structure Analysis

The molecular formula of this compound is C6H4BrN3 . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom .

Scientific Research Applications

Synthesis of Triazole Derivatives

1-Azido-2-bromo-4-fluorobenzene has been utilized in the synthesis of new 1,2,3-triazole derivatives of uracil and thymine, showcasing potential inhibitory activity against acidic corrosion of steels. These derivatives were synthesized using a conventional click chemistry approach, establishing optimal experimental conditions for this process. The corrosion inhibiting properties of these compounds were determined through electrochemical techniques, highlighting their potential in corrosion protection applications (Negrón-Silva et al., 2013).

Magnetic Materials and Coordination Polymers

Moreover, this compound plays a role in the development of magnetic materials and coordination polymers. One study reported the use of benzoate derivatives with varying numbers of non-coordinated fluoro-substituents to synthesize new azido-copper coordination polymers. These polymers were structurally and magnetically investigated, revealing differences in magnetic properties due to fine-tuned structures. Such research underscores the compound's utility in exploring new materials with potential applications in magnetic data storage and sensors (Liu et al., 2017).

Organic Synthesis and Catalysis

In the realm of organic synthesis and catalysis, this compound has been employed as a precursor or intermediate in various synthetic routes. For example, it has been used in the catalytic enantioselective synthesis of chiral α-azido and α-amino ketones from racemic α-bromo ketones. This method leverages phase transfer and ion-pair mediated reactions, demonstrating the compound's versatility in enabling stereoselective synthesis (Gomes & Corey, 2019).

Safety and Hazards

1-Bromo-4-fluorobenzene, a similar compound, is considered hazardous. It is highly flammable and may cause skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure .

Relevant Papers

The paper by Smalley, R. K. and Suschitzky, H. published in the Journal of the Chemical Society, 5922-5925 (1964) is relevant to this compound .

properties

IUPAC Name

1-azido-2-bromo-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJSXPJOTBZLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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